Methyl 2,3-dimethylindazole-7-carboxylate

Description

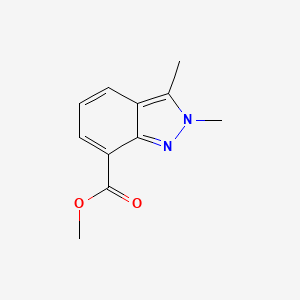

Methyl 2,3-dimethylindazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with methyl groups at positions 2 and 3 and a methyl ester at position 5. The compound’s structure combines aromaticity, hydrogen-bonding capability (via the ester and indazole nitrogen), and lipophilic methyl groups, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2,3-dimethylindazole-7-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-7-8-5-4-6-9(11(14)15-3)10(8)12-13(7)2/h4-6H,1-3H3 |

InChI Key |

PDYGTWXEOZUMFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethylindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the indazole ring. The resulting product is then esterified to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethylindazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2,3-dimethylindazole-7-carboxylate and its derivatives. For instance, compounds derived from indazole structures have demonstrated significant activity against Candida species, including Candida albicans and Candida glabrata. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.807 mM against C. albicans and 15.227 mM against C. glabrata . This suggests that structural modifications in indazole derivatives can enhance their antifungal activity.

Antitubercular Activity

This compound has also been investigated for its potential antitubercular properties. A study focused on optimizing inhibitors of the polyketide synthase pathway identified novel compounds with promising activity against tuberculosis . The findings indicate that modifications to the indazole structure can lead to improved efficacy in targeting tuberculosis pathogens.

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Various synthetic routes have been documented, including the use of catalytic hydrogenation and condensation reactions . The ability to modify the indazole ring structure allows for the exploration of different biological activities.

| Synthetic Method | Description |

|---|---|

| Catalytic Hydrogenation | Utilizes metal-supported catalysts for reduction reactions. |

| Condensation Reactions | Involves combining precursors under specific conditions to form the indazole structure. |

Case Study: Antifungal Evaluation

In a recent study, a series of indazole derivatives were synthesized and evaluated for their antifungal properties against various strains of Candida. Among these, this compound derivatives showed promising results, particularly with modifications that enhanced their bioactivity . The study emphasizes the importance of structural diversity in developing effective antifungal agents.

Case Study: Antitubercular Screening

Another significant investigation involved screening this compound analogs for antitubercular activity. The results indicated that certain structural modifications led to increased potency against Mycobacterium tuberculosis, highlighting the compound's potential as a scaffold for new antitubercular drugs .

Mechanism of Action

The mechanism of action of methyl 2,3-dimethylindazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include methyl esters of benzoxazole, diterpenes, and phenolic compounds. A comparative analysis is summarized below:

Key Observations:

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be inferred:

- Solubility: Indazole derivatives are typically less water-soluble than phenolic esters (e.g., methyl salicylate) due to reduced polarity. The dimethyl groups further decrease solubility compared to the benzoxazole analog .

- Thermal Stability : Methyl esters of aromatic heterocycles (indazole, benzoxazole) are likely more stable than aliphatic diterpene esters, which may degrade at high temperatures during gas chromatography .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : Indazole’s nitrogen atoms and ester oxygen can form hydrogen-bonding networks, as described in Etter’s graph-set analysis . This contrasts with benzoxazole, where oxygen participates in weaker C–H···O interactions.

- SHELX Refinement : Structural determination of such compounds often employs SHELX software, particularly for high-resolution crystallography .

Biological Activity

Methyl 2,3-dimethylindazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Indazole derivatives, including this compound, exhibit various biological activities through several mechanisms:

- Anticancer Activity : Indazoles have been studied for their potential to inhibit cancer cell proliferation. For instance, the compound has shown significant antiproliferative effects against various cancer cell lines, promoting apoptosis and reducing cell viability through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The compound has demonstrated activity against fungal strains such as Candida albicans. In studies, this compound and its derivatives exhibited growth inhibition at specific concentrations, highlighting their potential as antifungal agents .

- Cardioprotective Effects : Research indicates that indazole derivatives may protect cardiac tissues from damage by inhibiting pathways associated with apoptosis and oxidative stress. This is particularly relevant in models of cardiovascular diseases where the preservation of cardiomyocyte integrity is crucial .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural modifications. SAR studies have revealed that substituents on the indazole ring can significantly affect its potency against various biological targets. For example, modifications at the C7 position have been linked to enhanced cardiovascular activity and improved anticancer properties .

| Modification | Biological Effect |

|---|---|

| Methyl group at C2 | Increased antiproliferative activity |

| Dimethyl substitution | Enhanced antifungal activity |

| Carboxylate group | Improved solubility and bioavailability |

Anticancer Activity

In a study evaluating the anticancer potential of indazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, with notable changes in caspase-3 activation levels .

Antifungal Efficacy

Another study focused on the antifungal properties of this compound against C. albicans. The compound showed effective inhibition at concentrations as low as 1 mM. The study highlighted that certain derivatives had synergistic effects when combined with conventional antifungal agents like miconazole, suggesting a potential for combination therapies in treating resistant fungal infections .

Research Findings

Recent research has underscored the importance of this compound in medicinal chemistry:

- In vitro Studies : Various in vitro assays have confirmed its efficacy in inhibiting cell proliferation across multiple cancer types while also demonstrating low toxicity in normal cell lines .

- In vivo Studies : Preliminary animal studies indicated that administration of this compound led to significant tumor size reduction without adverse effects on major organs such as the heart and liver .

Q & A

Q. What are the established synthetic routes for Methyl 2,3-dimethylindazole-7-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of indazole carboxylates typically involves cyclization of substituted hydrazines or condensation reactions. For example, brominated precursors like 2-bromodiphenylhydrazine can be used to form indole dicarboxylates via Pd-catalyzed cross-coupling, followed by esterification ( ). Alternatively, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under acidic conditions (15+ hours) yields benzoxazole carboxylates, suggesting analogous protocols could apply to indazole systems ( ). Key variables include reaction time, temperature (reflux vs. room temperature), and stoichiometry of substituents. Purity is often optimized via recrystallization or column chromatography.

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Using SHELX software (e.g., SHELXL for refinement), researchers can solve the crystal structure by analyzing diffraction data. For example:

- Data Collection : High-resolution (<1.0 Å) data ensures accurate positional parameters.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks ().

- Validation : R-factor convergence (<5%) and Fourier difference maps resolve ambiguities in electron density.

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound derivatives?

- Methodological Answer :

- NMR : H/C NMR identifies methyl group splitting patterns (e.g., diastereotopic protons at C2/C3) and ester carbonyl shifts (~165-170 ppm).

- IR : Stretching frequencies for C=O (ester, ~1720 cm) and N-H (indazole, ~3400 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for brominated or fluorinated analogs.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

Q. What computational methods predict the puckering dynamics of the indazole ring in this compound?

- Amplitude (q) : Measures deviation from planarity (e.g., q > 0.5 Å indicates significant puckering).

- Phase Angle (θ) : Distinguishes envelope vs. twist conformers.

- Software : Gaussian or ORCA calculates q/θ via DFT, while crystallographic data validates results.

Q. How can researchers resolve contradictions between experimental and computational data in reactivity studies of this compound?

- Methodological Answer :

- Case Study : If DFT predicts nucleophilic attack at C7 but experiments show C2 reactivity, consider:

- Solvent Effects : PCM models in DFT simulations.

- Steric Hindrance : Methyl groups at C2/C3 may block access (validate via SCXRD, ).

- Statistical Tools : R-factor analysis (crystallography) and RMSD (computational) quantify discrepancies ().

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Methodological Answer :

- Directing Groups : Electron-withdrawing substituents (e.g., esters) meta-direct electrophiles.

- Catalysis : Pd-mediated C-H activation targets C4/C5 positions (analogous to ).

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., -78°C for kinetic products) and monitor via HPLC.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound polymorphs?

- Methodological Answer :

- Multi-Technique Validation : Compare SCXRD (long-range order) with solid-state NMR (local environments).

- Thermal Analysis : DSC/TGA identifies polymorph transitions, explaining spectral shifts.

- Refinement Artifacts : Re-examine SHELXL parameters (e.g., twinning, ) if H-bond lengths conflict with IR data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.